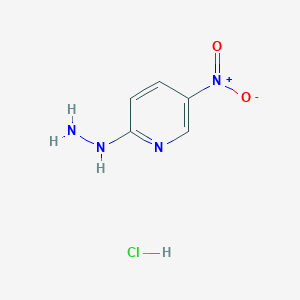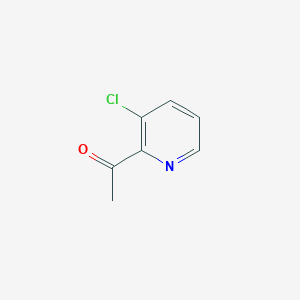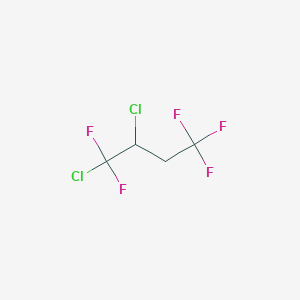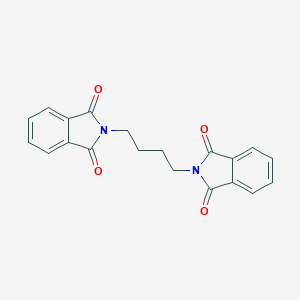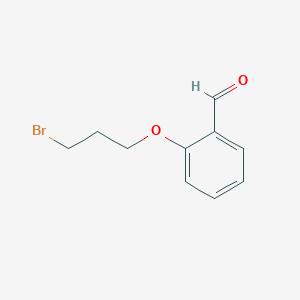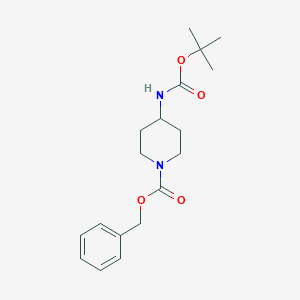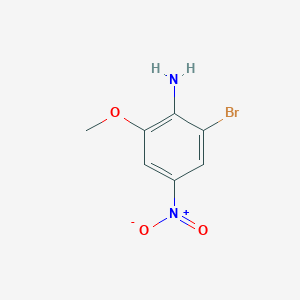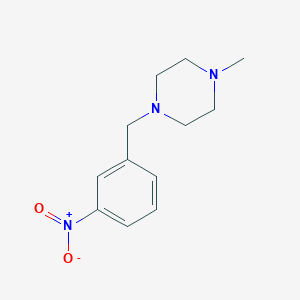
Isopropyl 3-cyanobenzoate
Overview
Description
Isopropyl 3-cyanobenzoate is a chemical compound with the CAS Number: 110893-37-3 . It has a molecular weight of 189.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C11H11NO2 . The InChI code for this compound is 1S/C11H11NO2/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3 .Scientific Research Applications
Fragmentation Mechanism
Isopropyl 3-cyanobenzoate, also known as p-cyanobenzoic acid isopropyl ester, has been studied for its fragmentation mechanism under electron impact. This involves investigating the structure of intermediate ions formed during fragmentation, which has implications for understanding molecular interactions and breakdown in various conditions (Tobita et al., 1984).
Synthesis Applications
The compound plays a role in the synthesis of other chemicals, such as 5-cyano-2-formylbenzoic acid. It's involved in efficient scale-up synthesis processes using continuous flow-flash chemistry, which is significant for producing biologically important compounds (Seto et al., 2019).
Biological Activity Studies
This compound derivatives have been synthesized and tested for biological activities, including anti-inflammatory and antimicrobial properties. This shows the potential pharmaceutical and therapeutic applications of compounds derived from this compound (Kotaiah et al., 2012).
Organic Photoredox Catalysis
The compound is involved in the study of organic photoredox catalysis, specifically in carbon isotope exchange of carboxylic acids with labeled CO2. This has implications for radiolabeling in drug development and other scientific applications (Kong et al., 2020).
Transfer Hydrogenation
This compound is also used in enantioselective transfer hydrogenation, which has applications in producing compounds with specific chiral properties. This process is essential in pharmaceutical chemistry for creating drugs with the desired biological effects (Han et al., 2010).
Surface Chemistry Studies
Studies involving this compound have been conducted to understand its adsorption behavior on nanostructured surfaces. This has implications for developing materials with specific surface properties, important in fields like nanotechnology and materials science (Perry et al., 2010).
Antibacterial Properties
Research on this compound includes the synthesis and testing of its antibacterial capabilities, indicating its potential use in preventing bacterial growth in various applications, such as in food preservation or medical applications (Chen Zhong-sheng, 2006).
Pharmacokinetics Studies
This compound derivatives are also investigated in pharmacokinetics, specifically in their distribution and concentration in biological systems like plasma and tissues in animals. This is crucial for understanding the behavior of drugs derived from these compounds (Zheng Xiao-hui, 2009).
Optical and Electronic Applications
The compound has been used in the synthesis of materials with unique optical properties, such as aggregation-enhanced emission, which are important in the development of new materials for electronics and optics (Jia et al., 2013).
properties
IUPAC Name |
propan-2-yl 3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOAZNBHBMMUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625030 | |
| Record name | Propan-2-yl 3-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110893-37-3 | |
| Record name | Propan-2-yl 3-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
